molecular formula C15H16O B102416 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 16274-33-2

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran

Cat. No. B102416
CAS RN: 16274-33-2
M. Wt: 212.29 g/mol
InChI Key: HYUYQZUDUFSJRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran and related compounds has been explored through various multi-component reactions and stepwise synthetic strategies. A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed to efficiently synthesize structurally diverse pyran derivatives . Another approach for synthesizing naphtho[1,8-bc]pyran, a related compound, involves a three-step process starting from acenaphthenone, which includes oxidation, reduction, and dehydration steps . Additionally, the synthesis of 3H-naphtho[2,1-b]pyrans has been achieved through cyclocoupling reactions of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids .

Molecular Structure Analysis

The molecular structure of dimethyl 3H-naphtho[2,1,b]pyran-2,3-dicarboxylate, a compound closely related to 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, has been determined by X-ray crystallography. The study revealed bond lengths and angles consistent with previously reported structures of pyran derivatives, and the presence of π-π ring stacking within the crystal structure, which stabilizes the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of naphtho[1,2-b]pyran derivatives has been explored in various contexts. For instance, the synthesis of 3H-naphtho[2,1-b]pyran derivatives linked to thiophene units via an acetylenic junction has been reported, with a focus on their photochromic properties . Additionally, the conversion of 6-chloro-2,2-dimethyl-2H-naphtho[1,2-b]pyran into various halogenated derivatives has been described, which includes the preparation of halogenohydrins and halogenoketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[1,2-b]pyran derivatives have been studied in the context of their photochromic and electrochemical behavior. For example, the photochromic properties of substituted 3H-naphtho[2,1-b]pyrans have been investigated, demonstrating that the color of the photo-generated merocyanine dyes can be modulated by steric interactions . Similarly, the electrochemical and photochromic behavior of 3,3-diphenyl-8-(1,4-dithiafulven-6-yl)-[3H]-naphtho[2,1-b]pyran derivatives has been studied, showing potential for electroactive bichromophoric systems . Moreover, the catalytic application of a nanostructured molten salt in the synthesis of tetrahydrobenzo[b]pyrans and related derivatives has been reported, highlighting the green chemistry aspects of the synthesis .

Scientific Research Applications

Cancer Research

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501) is a fully synthetic version of the natural product β-lapachone . It has been isolated from the lapacho tree and has demonstrated promising anticancer activity .

Method of Application

ARQ 501 formulated with hydroxypropyl-β-cyclodextrin has successfully completed phase I clinical trials and is currently in several phase II human clinical trials for the treatment of pancreatic cancer, head and neck cancer, and leiomyosarcoma .

Results

The metabolites of ARQ 501 were investigated by low-resolution and high-resolution mass spectrometry in plasma from (nu/nu) mice, rats, and humans treated with the compound . The data for one of the metabolites identified are consistent with conjugation of ARQ 501 with a glucosylsulfate moiety .

Anti-inflammatory and Anti-arthritic Research

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone; β-lap) has been studied for its anti-inflammatory and anti-arthritic activities .

Method of Application

Carrageenan-induced paw edema, cell migration evaluation, and production of pro-inflammatory cytokines tumor necrosis factor (TNF)-α, interleukin (IL)-6, and nitric oxide were used for this study . β-Lap was tested in doses of 40 and 60 mg/kg, orally .

Results

In the paw edema test, the dose of 60 mg/kg gave a higher percentage inhibition of edema (49.3 %) than control . β-Lap inhibited neutrophil migration and reduced concentrations of TNF-α, IL-6, and NO in peritoneal exudates of animals with peritonitis . In the arthritis test, β-Lap inhibited edema and NO production in the serum of treated animals .

Safety And Hazards

The safety and hazards of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran are not well-documented. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYQZUDUFSJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453467
Record name 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran

CAS RN

16274-33-2
Record name 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
RE Savage, AN Tyler, XS Miao, TCK Chan - Drug metabolism and …, 2008 - ASPET
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501) is a fully synthetic version of the natural product β-lapachone, which has been isolated from the lapacho tree (…
Number of citations: 28 dmd.aspetjournals.org
M Iqbal, R Livingstone - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
The conversions of 6-chloro-2,2-dimethyl-2H-naphtho[1,2-b]pyran into 3,4,6-trichloro-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran and 3-bromo-6-chloro-2,2-dimethyl-2H-naphtho[1…
Number of citations: 4 pubs.rsc.org
SG Goijman, AOM Stoppani - Archives of Biochemistry and Biophysics, 1985 - Elsevier
Incubation of Trypanosoma cruzi epimastigotes with β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione), a lipophilic o-quinone, produced inhibition of [ 3 H]…
Number of citations: 99 www.sciencedirect.com
A Vanni, M Fiore, R De Salvia, E Cundari… - Mutation Research …, 1998 - Elsevier
β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) was previously shown to enhance the lethality of X-rays and radiomimetic agents and its radiosensitizing role …
Number of citations: 48 www.sciencedirect.com
VF Ferreira, A Jorqueira, KZ Leal… - Magnetic …, 2006 - Wiley Online Library
The assignment of the diazo site in products of the reaction of p‐toluenesulfonylhydrazine with β‐lapachone, 3,4‐dihydro‐2,2‐dimethyl‐2H‐naphtho[1,2‐b]pyran‐5,6‐dione, and other 1,…
M Araújo - Journal of Chemical and Pharmaceutical Research, 2016 - researchgate.net
The cancer is among the most important diseases of our time, being the second leading cause of death in developed countries. The development of more effective chemotherapeutic …
Number of citations: 3 www.researchgate.net
EK Choi, HJ Park, SY Song, SS Shin, S Lee, S Do Ahn… - 2006 - kns.org
1. Introduction β-Lapachone(3, 4-dihydro-2, 2-dimethyl-2H-naphtho [1, 2-b] pyran-5, 6-dione)(β-lap) was originally isolated from the bark of the Lapacho tree growing in South America (…
Number of citations: 3 www.kns.org
CR Paludo, EA da Silva-Junior, RA Santos… - Phytochemistry …, 2013 - Elsevier
β-lapachone (1) has entered phases I and II clinical trials for the treatment of solid tumors and the therapeutic efficacy of β-lapachone is closely related to its metabolic process. In order …
Number of citations: 12 www.sciencedirect.com
SR Ammanamanchi - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Claisen rearrangements of the 3-methylbut-2-enyl(prenyl) ethers 3 and 9 of 2-acetyl-1-hydroxyand 1-acetyl-2-hydroxynaphthalenes 1 and 2 and the bis(3-methylbut-2-enyl) ethers 12 …
Number of citations: 13 pubs.rsc.org
B Frydman, LJ Marton, JS Sun, K Neder, DT Witiak… - Cancer Research, 1997 - AACR
Recent studies have suggested that 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone) inhibits DNA topoisomerase I by a mechanism distinct from that of …
Number of citations: 229 aacrjournals.org

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